molecular formula C8H8ClNO3 B8183774 methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate

methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8183774
M. Wt: 201.61 g/mol
InChI Key: VSWJZCSXCVANFD-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroacetyl group and the ester functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the reaction of 4-(1H-pyrrol-2-yl)acetic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and thioesters: Formed from nucleophilic substitution reactions.

    Pyrrole-2,3-diones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the chloroacetyl and ester functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .

Biological Activity

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a carboxylate group and a chloroacetyl substituent. This structure contributes to its reactivity and biological properties. The molecular formula is C9H8ClNO3C_9H_8ClNO_3, with a molecular weight of approximately 217.62 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This interaction is crucial for its role as an enzyme inhibitor in various biochemical pathways.
  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity through interactions with aromatic residues within the binding sites.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The presence of the pyrrole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

This compound has also been evaluated for anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings :

  • A study demonstrated that derivatives of pyrrole compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrole ring could enhance anticancer efficacy .

Case Studies

  • Antimicrobial Evaluation : A series of derivatives were synthesized based on this compound, showing improved antibacterial and antifungal activities compared to the parent compound. The introduction of electron-donating groups significantly increased potency against Gram-positive bacteria .
  • Anticancer Studies : In vitro studies revealed that specific derivatives displayed potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity. Further investigations into the mechanism revealed that these compounds induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWJZCSXCVANFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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